
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of chloro, iodo, and methyl substituents on the pyridine ring, along with a methylmethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. One possible synthetic route could include:
Halogenation: Introduction of chloro and iodo groups onto the pyridine ring through halogenation reactions.
Alkylation: Introduction of the methyl group via alkylation reactions.
Amination: Formation of the N-methylmethanamine group through amination reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogens, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under specific conditions.
Coupling Reactions: The iodo group can participate in coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of halogen atoms with other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May be studied for its interactions with biological molecules and potential bioactivity.
Medicine: Could be explored for its potential therapeutic properties or as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(6-chloro-2-iodopyridin-3-yl)-N-methylmethanamine: Lacks the methyl group on the pyridine ring.
1-(6-chloro-5-methylpyridin-3-yl)-N-methylmethanamine: Lacks the iodo group.
1-(2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine: Different positioning of the chloro and iodo groups.
Eigenschaften
Molekularformel |
C8H10ClIN2 |
|---|---|
Molekulargewicht |
296.53 g/mol |
IUPAC-Name |
1-(6-chloro-2-iodo-5-methylpyridin-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H10ClIN2/c1-5-3-6(4-11-2)8(10)12-7(5)9/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
ZJBDVPDKMAFHLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(N=C1Cl)I)CNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


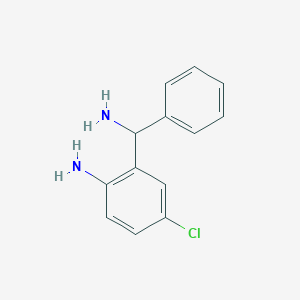
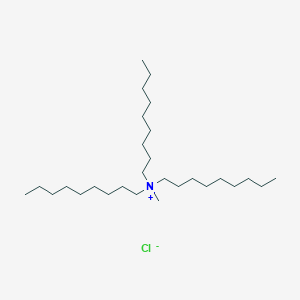
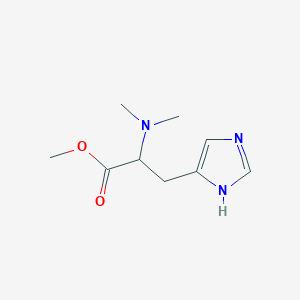
![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/structure/B13864182.png)
![20-Deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-b-D-glucopyranosyl]-20-(1-piperidinyl)tylonolide](/img/structure/B13864190.png)
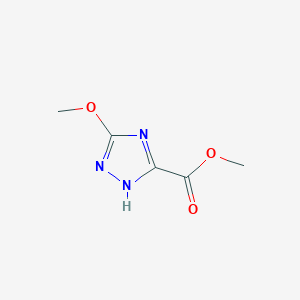


![Ethyl 2-[4-[(4-piperazin-1-ylbenzoyl)amino]phenoxy]acetate](/img/structure/B13864223.png)


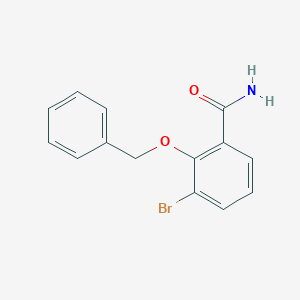

![Ethyl 2-ethoxy-2-[1-(4-methoxyphenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]acetate](/img/structure/B13864252.png)
